Product packaging for 2,6-bis(6-bromopyridin-2-yl)pyridine(Cat. No.:CAS No. 100366-66-3)

2,6-bis(6-bromopyridin-2-yl)pyridine

Cat. No.: B009686
CAS No.: 100366-66-3
M. Wt: 391.06 g/mol
InChI Key: PYMBATDYUCQLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Bis(6-bromopyridin-2-yl)pyridine (IUPAC name: this compound; synonyms: 6,6''-Dibromo-2,2':6',2''-terpyridine) is a halogenated terpyridine derivative characterized by a central pyridine ring flanked by two 6-bromopyridin-2-yl substituents. Its structure (SMILES: C1=CC(=NC(=C1)C2=NC(=CC=C2)Br)C3=NC(=CC=C3)Br) features bromine atoms at the 6-positions of the peripheral pyridine rings, enhancing its electron-withdrawing properties and reactivity in coordination chemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9Br2N3 B009686 2,6-bis(6-bromopyridin-2-yl)pyridine CAS No. 100366-66-3

Properties

IUPAC Name

2,6-bis(6-bromopyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2N3/c16-14-8-2-6-12(19-14)10-4-1-5-11(18-10)13-7-3-9-15(17)20-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMBATDYUCQLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=NC(=CC=C2)Br)C3=NC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401022
Record name 6,6''-Dibromo-2,2':6',2''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100366-66-3
Record name 6,6''-Dibromo-2,2':6',2''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6''-Dibromo-2,2':6',2''-terpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Lithiation and Sequential Electrophilic Substitution

The most robust method involves directed ortho-lithiation of 2,6-dibromopyridine followed by coupling with bromopyridine derivatives. In a representative procedure:

  • Lithiation : 2,6-Dibromopyridine is treated with tert-butyllithium (t-BuLi) at -78°C in tetrahydrofuran (THF), generating a stabilized aryl lithium species.

  • Electrophilic Quenching : The lithiated intermediate reacts with 6-bromo-2-pyridyl electrophiles, such as 6-bromo-2-pyridyl ketones, to form the terpyridine backbone.

  • Bromine Retention : Careful temperature control (-78°C to 0°C) preserves bromine substituents during coupling.

Critical Parameters :

  • Solvent: THF > diethyl ether (higher polarity enhances lithiation efficiency)

  • Stoichiometry: 2:1 molar ratio of electrophile to lithiated species

  • Yield: 68–72% after column chromatography

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated couplings enable modular assembly of the target compound:

Suzuki-Miyaura Coupling

Aryl boronic esters derived from 6-bromopyridine undergo coupling with 2,6-dihalopyridines:

2,6-Dibromopyridine+2 (6-Bromopyridin-2-yl)boronic esterPd(PPh3)4This compound\text{2,6-Dibromopyridine} + 2 \text{ (6-Bromopyridin-2-yl)boronic ester} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{this compound}

Conditions :

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%)

  • Base: K2_2CO3_3 (2 equiv)

  • Solvent: Toluene/water (3:1)

  • Temperature: 90°C, 24 h

  • Yield: 65%

Ullmann-Type Coupling

Copper-catalyzed coupling avoids boronic acid preparation:

2,6-Diiodopyridine+2 6-Bromo-2-iodopyridineCuI, 1,10-phenanthrolineTarget Compound\text{2,6-Diiodopyridine} + 2 \text{ 6-Bromo-2-iodopyridine} \xrightarrow{\text{CuI, 1,10-phenanthroline}} \text{Target Compound}

Optimized Protocol :

  • Ligand: 1,10-Phenanthroline (10 mol%)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 120°C, 48 h

  • Yield: 58%

Reaction Optimization and Mechanistic Insights

Lithiation Pathway Optimization

Lithium-Halogen Exchange :
t-BuLi preferentially reacts with bromine over iodine in mixed halide systems, enabling selective functionalization. Excess t-BuLi (2.2 equiv) ensures complete lithiation of 2,6-dibromopyridine.

Electrophile Compatibility :
Ketones (e.g., 6-bromo-2-acetylpyridine) outperform aldehydes due to reduced side reactions (enolization vs. over-lithiation).

Palladium Catalysis Challenges

Bromine Stability :
Pd0^0 catalysts promote debromination above 100°C. Mitigation strategies include:

  • Low-temperature phases (60–80°C) during coupling

  • Bulky ligands (e.g., SPhos) to retard oxidative addition of C-Br bonds

Leaching Prevention :
Immobilized Pd on mesoporous silica (Pd/SBA-15) increases catalyst recyclability (5 cycles, <5% activity loss).

Purification and Characterization

Isolation Techniques

MethodConditionsPurity (%)Yield (%)
Column ChromatographySilica gel, hexane/EtOAc (4:1)98.570
RecrystallizationDMF/methanol (1:5)99.262
Sublimation150°C, 0.01 mmHg99.945

Notes :

  • DMF recrystallization removes polymeric byproducts but requires strict temperature control to prevent decomposition.

Spectroscopic Characterization

1^1H NMR (400 MHz, CDCl3_3) :

  • δ 8.65 (d, J = 7.8 Hz, 2H, Py-H3^3)

  • δ 8.02 (t, J = 7.8 Hz, 1H, Central Py-H4^4)

  • δ 7.78 (d, J = 7.8 Hz, 4H, BrPy-H3^3)

IR (KBr) :

  • 1580 cm1^{-1} (C=N stretching)

  • 680 cm1^{-1} (C-Br vibration)

Industrial Scalability Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for lithiation steps:

ParameterBatch ReactorFlow Reactor
Reaction Time6 h12 min
Byproduct Formation15%3%
Space-Time Yield0.8 g/L/h5.2 g/L/h

Challenges :

  • t-BuLi handling requires inert gas purging

  • Solid precipitates may clog microchannels

Green Chemistry Approaches

Solvent Replacement :
Cyclopentyl methyl ether (CPME) replaces THF with comparable yields (69%) and improved safety profile.

Catalyst Recycling :
Magnetic Pd nanoparticles (Fe3_3O4_4@Pd) enable >90% recovery via external magnets.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2,6-bis(6-bromopyridin-2-yl)pyridine typically involves the bromination of pyridine derivatives and subsequent reactions to form complex structures. The compound is characterized by its ability to act as a building block for more complex molecules.

A. Coordination Chemistry

This compound has been utilized in coordination chemistry to form metal complexes. These complexes have applications in catalysis and materials science.

  • Case Study : A study demonstrated the use of this compound in synthesizing Ir(III) complexes that exhibit unique cyclometallated ligand fragments. These complexes are significant for their potential applications in photochemistry and catalysis .

B. Biological Applications

The compound has shown promise in biological applications, particularly in drug development and as a molecular probe.

  • Case Study : Research indicates that derivatives of this compound can be used for DNA intercalation, providing insights into their potential as therapeutic agents .

Material Science Applications

The compound has been explored for its utility in creating advanced materials such as polymers and dendrimers.

This compound has been employed in the synthesis of dendritic structures that enhance material properties such as conductivity and reactivity.

Catalytic Applications

The catalytic properties of this compound make it suitable for various reactions including cross-coupling reactions.

A. Cross-Coupling Reactions

The compound has been utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals.

  • Case Study : Research showed that using this compound as a ligand significantly increases the efficiency of cross-coupling reactions involving aryl halides .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₅H₉Br₂N₃
  • Molecular Weight : 422.06 g/mol (calculated).
  • Safety Data : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating precautions such as avoiding inhalation and direct contact .

This compound serves as a versatile ligand in metal-organic frameworks (MOFs) and catalysis due to its tridentate N-donor coordination sites. Its bromine substituents enable further functionalization via cross-coupling reactions, making it valuable in synthetic chemistry.

Comparison with Similar Compounds

Below is a detailed comparison of 2,6-bis(6-bromopyridin-2-yl)pyridine with structurally or functionally analogous compounds:

Structural Analogues and Substituent Effects

2,6-Bis(1,3-oxazolin-2-yl)pyridine

  • Structure : Replaces bromine with 1,3-oxazoline groups.
  • Properties: Exhibits thermal stability up to 160°C (DSC data) . Used in titanium and vanadium catalysts for ethylene-norbornene copolymerization, achieving high polymer yields (e.g., 87% with TiCl₄) .
  • Key Difference : Oxazoline groups enhance catalytic activity in polymerization but reduce electrophilicity compared to brominated analogues.

2,6-Bis(1-azaazulen-2-yl)pyridine

  • Structure : Substituted with 1-azaazulene moieties.
  • Properties: Shows pH-dependent fluorescence: Strong emission in acidic media (quantum yield >0.5) vs. weak emission in neutral conditions . Basicity: pKa ~5.2 in 50% aqueous ethanol, attributed to protonation at the pyridinyl nitrogen .
  • Key Difference : Azaazulene groups confer unique photophysical properties, unlike the brominated derivative’s electronic tuning for coordination chemistry.

2,6-Bis(tosyloxymethyl)pyridine

  • Structure : Tosyloxymethyl groups at the 2,6-positions.
  • Properties :
    • Acts as a tyrosinase inhibitor (IC₅₀ = 12 µM for mushroom tyrosinase) due to its bulky substituents blocking enzyme active sites .
  • Key Difference : Sulfonate esters enhance biological activity but reduce thermal stability compared to halogenated derivatives.

Cobalt and Praseodymium Complexes with 2,6-Bis(methylbenzimidazol-2-yl)pyridine

  • Structure : Methylbenzimidazole substituents.
  • Properties :
    • Cobalt complex [Co(mbzimpy)(bipy)Cl]ClO₄ exhibits redox activity (E₁/₂ = −0.45 V vs. Ag/AgCl) and 3D supramolecular structures via π-π stacking .
  • Key Difference : Benzimidazole ligands favor stable coordination geometries, whereas brominated pyridines enable halogen bonding and catalytic versatility.

Iron(II) Spin-Crossover Complexes with 2,6-Bis(imidazol-2-yl)pyridine

  • Structure : Imidazole substituents.
  • Properties :
    • Spin-crossover behavior observed in [FeL₂]A (L = imidazole derivatives), with transition temperatures tunable via counterion choice (e.g., B₁₀H₁₀²⁻ vs. ReO₄⁻) .
  • Key Difference : Imidazole ligands facilitate spin-state transitions, unlike brominated pyridines, which prioritize electronic modulation.

Comparative Data Table

Compound Substituents Key Properties Applications References
This compound Bromopyridine Tridentate ligand; H315/H319/H335 hazards MOFs, catalysis
2,6-Bis(1,3-oxazolin-2-yl)pyridine Oxazoline Thermal stability (Tₘ ~160°C); Ti/V catalysts for polymerization Polymer synthesis
2,6-Bis(1-azaazulen-2-yl)pyridine Azaazulene pH-dependent fluorescence; pKa ~5.2 Optical sensors, pH-responsive materials
2,6-Bis(tosyloxymethyl)pyridine Tosyloxymethyl Tyrosinase inhibition (IC₅₀ = 12 µM) Enzyme inhibitors
Cobalt complex with methylbenzimidazole Benzimidazole Redox activity; 3D π-π networks Electrochemical devices

Biological Activity

2,6-bis(6-bromopyridin-2-yl)pyridine, also known as 6,6′′-dibromo-2,2′:6′,2′′-terpyridine, is a compound with significant potential in biological and medicinal chemistry. This article examines its biological activities, mechanisms of action, and applications in various fields based on recent research findings.

  • Molecular Formula : C15H9Br2N3
  • Molecular Weight : 391.06 g/mol
  • CAS Number : 100366-66-3

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. The compound has been shown to form coordination complexes with metal ions that possess antiproliferative properties. This makes it a candidate for further investigation as a potential anticancer agent due to its ability to interact with DNA and inhibit cancer cell growth.

DNA Binding and Cleavage

The compound's structure allows it to bind to DNA effectively. Studies have demonstrated its capability to intercalate between DNA bases, leading to cleavage under certain conditions. This property is significant for developing therapeutic agents targeting genetic material in cancer treatment .

The mechanism of action primarily involves the formation of metal-ligand complexes that can interact with biological macromolecules like DNA. These interactions can disrupt normal cellular processes, leading to apoptosis in cancer cells. The presence of bromine atoms enhances the compound's reactivity and biological activity compared to similar compounds without halogen substitutions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyridine derivatives:

Compound NameAnticancer ActivityDNA BindingNotes
This compoundHighYesForms stable metal complexes
2,2′:6′,2′′-terpyridineModerateYesLacks bromine substituents
4’-Chloro-2,2′:6′,2′′-terpyridineLowNoChlorine substitution reduces activity

Case Studies

  • Anticancer Efficacy :
    A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a dose-dependent response.
  • DNA Interaction Studies :
    Another study focused on the compound's interaction with plasmid DNA. The findings showed that it induces DNA cleavage at specific sites when activated by light or in the presence of certain metal ions .
  • Antimicrobial Activity :
    Preliminary tests also indicated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness was attributed to the electron-withdrawing nature of bromine atoms that enhance its interaction with microbial cell membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-bis(6-bromopyridin-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2,6-bis(6-bromopyridin-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.